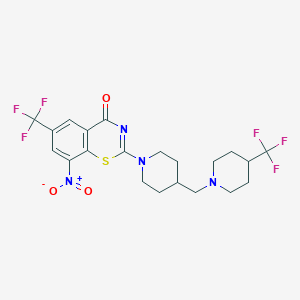
Tuberculosis inhibitor 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
结核病抑制剂 3 是一种旨在对抗结核分枝杆菌(导致结核病的细菌)的化合物。 该化合物是新一代抗结核药物的一部分,旨在解决日益严重的结核分枝杆菌耐药菌株问题 .
准备方法
合成路线和反应条件: 结核病抑制剂 3 的合成涉及多个步骤,包括杂环骨架的形成。 一种常见的方法是三唑基查尔酮与羟胺的环化,然后脱除氨基和硫醇官能团 . 反应条件通常涉及使用有机溶剂和催化剂来促进环化和脱保护步骤。
工业生产方法: 结核病抑制剂 3 的工业生产可能涉及使用自动化反应器进行大规模合成,以确保一致性和效率。 该过程将包括严格的质量控制措施,以确保最终产品的纯度和功效 .
化学反应分析
反应类型: 结核病抑制剂 3 会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化锂铝等还原剂。
常用试剂和条件:
氧化: 高锰酸钾,过氧化氢。
还原: 硼氢化钠,氢化锂铝。
取代: 卤素,亲核试剂.
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺 .
科学研究应用
结核病抑制剂 3 具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究反应机理和开发新的合成方法。
生物学: 研究其对细菌细胞壁和代谢途径的影响。
医学: 研究其作为耐药结核菌株的潜在治疗方法。
工业: 用于开发新的药物和诊断工具
作用机制
结核病抑制剂 3 的作用机制涉及靶向结核分枝杆菌生存必不可少的特定酶和途径。它抑制参与脂肪酸生物合成的酶的活性,而脂肪酸生物合成对于构建细菌细胞壁至关重要。 这种抑制会破坏细胞壁合成,导致细菌死亡 .
类似化合物:
异烟肼: 一种一线抗结核药物,可抑制分枝菌酸的合成,分枝菌酸是细菌细胞壁的重要组成部分。
利福平: 另一种一线药物,可抑制细菌 RNA 合成。
独特性: 结核病抑制剂 3 独特之处在于它能够靶向参与脂肪酸生物合成的多种酶,使其对耐药结核分枝杆菌菌株有效。 与其他靶向单个酶或途径的化合物不同,结核病抑制剂 3 提供更广泛的活性谱 .
相似化合物的比较
Isoniazid: A first-line anti-tuberculosis drug that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Rifampin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the mycobacterial cell wall.
Uniqueness: Tuberculosis Inhibitor 3 is unique in its ability to target multiple enzymes involved in fatty acid biosynthesis, making it effective against drug-resistant strains of Mycobacterium tuberculosis. Unlike other compounds that target a single enzyme or pathway, this compound offers a broader spectrum of activity .
属性
IUPAC Name |
8-nitro-6-(trifluoromethyl)-2-[4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]piperidin-1-yl]-1,3-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F6N4O3S/c22-20(23,24)13-3-5-29(6-4-13)11-12-1-7-30(8-2-12)19-28-18(32)15-9-14(21(25,26)27)10-16(31(33)34)17(15)35-19/h9-10,12-13H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMNTAVTSIJODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCC(CC2)C(F)(F)F)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F6N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2639159.png)
![tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B2639161.png)
![2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2639162.png)

![4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B2639164.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2639165.png)
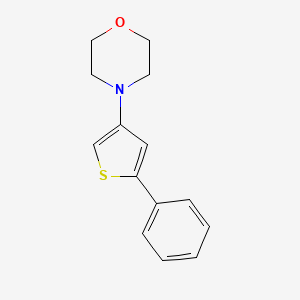
![N-(4-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2639169.png)
![3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2639171.png)
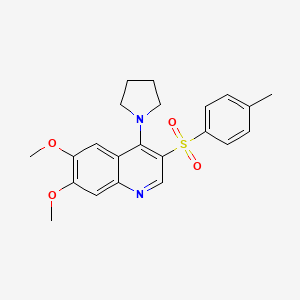
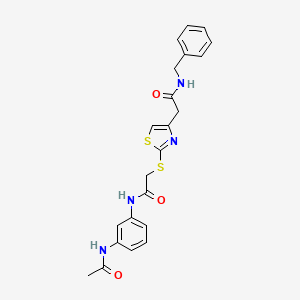
![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2639177.png)
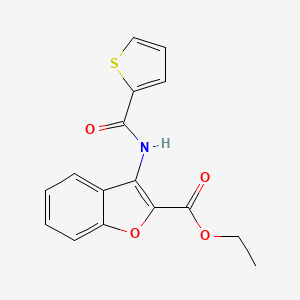
![7-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639182.png)
